

A Technical Guide to the Physical Properties of Lanthanum(III) Acetate Trihydrate

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Compound of Interest

Compound Name: Lanthanum(III) acetate trihydrate

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Introduction

Lanthanum(III) acetate trihydrate, with the chemical formula $\text{La}(\text{CH}_3\text{COO})_3 \cdot 3\text{H}_2\text{O}$, is a salt of the rare earth element lanthanum. It manifests as a white, crystalline solid that is soluble in water.[1][2][3] This compound serves as a critical precursor in the synthesis of various advanced materials, including catalysts, specialty glasses, and porous lanthanum oxyfluoride (LaOF) films.[1][4][5] Its thermal stability and high purity make it a valuable material for researchers and professionals in materials science, chemistry, and drug development.[4] This guide provides an in-depth overview of the core physical properties of lanthanum(III) acetate hydrate, detailing its structural, spectroscopic, and thermal characteristics through quantitative data and established experimental protocols.

General Physical and Chemical Properties

Lanthanum(III) acetate is a colorless, crystalline compound that readily dissolves in water.[1] It is known to be deliquescent, meaning it can absorb moisture from the air, and should therefore be stored in airtight containers.[2] While various hydrated forms exist, including the sesquihydrate ($1.5 \text{ H}_2\text{O}$), this document focuses on the trihydrate form where specified.[1][6]

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₄ La ₂ O ₁₅ (for sesquihydrate)	[7]
Molar Mass	316.04 g/mol (anhydrous)	[1][8]
	370.13 g/mol (trihydrate)	Calculated
Appearance	White or colorless crystals/powder	[1][2][8][9][10]
Density	1.64 g/cm ³ at 21.6 °C	[5][10]
Melting Point	~110 °C (Decomposes)	[5][11]
Solubility in Water	16.88 g/100 mL at 25 °C	[11]
Decomposition Temp.	Anhydrous form decomposes >300 °C	[10]

Crystallographic and Spectroscopic Characterization

The solid-state structure and vibrational properties of **lanthanum(III) acetate trihydrate** are crucial for its identification and for understanding its bonding characteristics.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for confirming the crystalline phase of the material.[6] The diffraction pattern serves as a unique fingerprint for the crystal structure. For **lanthanum(III) acetate trihydrate**, characteristic diffraction peaks have been identified at specific 2θ angles. [6] Lanthanum(III) acetate is also noted to be isomorphous with cerium(III) acetate.[6]

Diffraction Peak (2θ)	Corresponding Plane	Reference
10.5°	(001)	[6]
21.3°	(002)	[6]
34.7°	(003)	[6]

Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the chemical bonding within the compound. FTIR is particularly useful for monitoring the thermal decomposition process by observing changes in the vibrational bands of the acetate and water molecules.[6] Raman spectroscopy complements FTIR and is effective for studying the acetate ligand bonding modes.[6] The separation between the asymmetric and symmetric carboxylate stretching bands in the Raman spectrum of the sesquihydrate suggests a bidentate or tridentate chelating bonding mode.[6]

Wavenumber (cm ⁻¹)	Assignment	Reference
~3450	O-H stretch of water molecules	[6]
~1541	Asymmetric C-O stretch (acetate)	[12]
~1403	Symmetric C-O stretch (acetate)	[12]

Thermal Properties and Decomposition Pathway

Thermal analysis reveals that lanthanum(III) acetate hydrates decompose in a multi-step process upon heating, ultimately yielding lanthanum(III) oxide (La₂O₃).[13] A detailed study on the sesquihydrate form (La(CH₃COO)₃·1.5H₂O) outlines this pathway, which serves as a close model for other hydrated forms. The process involves initial dehydration, followed by the decomposition of the anhydrous acetate into intermediate carbonate species, and finally conversion to the oxide.[13]



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Caption: Thermal decomposition pathway of Lanthanum(III) acetate sesquihydrate.[13]

Experimental Protocols

Standardized methodologies are essential for the reliable characterization of **Lanthanum(III) acetate trihydrate**. Below are outlines of key experimental protocols.

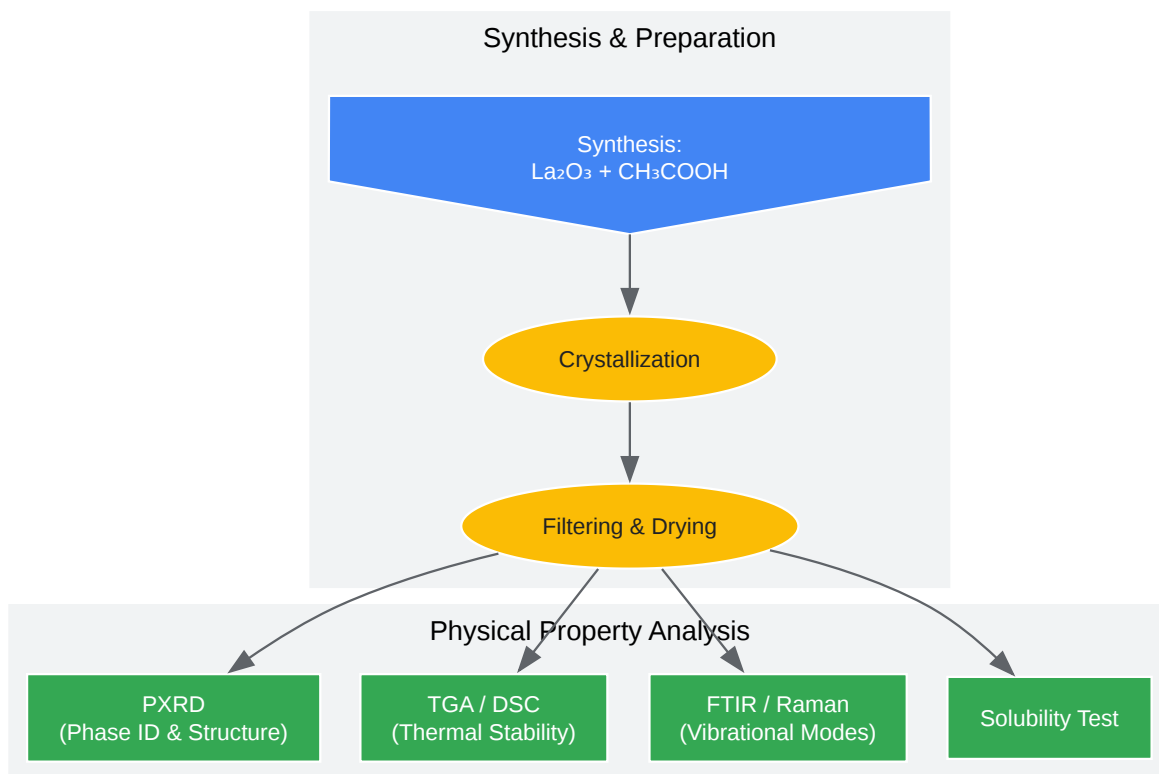
Synthesis and Crystallization

A common method for synthesizing lanthanum(III) acetate involves the reaction of lanthanum(III) oxide with acetic acid.[\[1\]](#)[\[6\]](#)

- **Reaction:** Suspend lanthanum(III) oxide (La_2O_3) in deionized water, gently heating to approximately 70°C.[\[6\]](#)
- **Acid Addition:** Add a 50% aqueous solution of acetic acid dropwise to the suspension until the oxide fully dissolves.[\[1\]](#)[\[6\]](#)
- **Crystallization:** Cool the resulting clear solution to allow for the crystallization of lanthanum(III) acetate hydrate. To obtain the hydrated form, crystallization should be performed at lower temperatures.[\[6\]](#)
- **Recovery:** Filter the solution to recover the crystals, which are then washed and dried.

Material Characterization Workflow

A typical workflow for the physical characterization of the synthesized crystals is outlined below.



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